molecular formula C16H15F2NO2 B2370074 3,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide CAS No. 1396811-15-6

3,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide

Cat. No.: B2370074
CAS No.: 1396811-15-6
M. Wt: 291.298
InChI Key: KFHPJBPKTFEOAR-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide is a fluorinated benzamide derivative characterized by a 3,4-difluorobenzoyl group attached to a 3-hydroxy-3-phenylpropylamine moiety. This compound is structurally distinct from simpler benzamides due to its hybrid aromatic-aliphatic design, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

3,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2/c17-13-7-6-12(10-14(13)18)16(21)19-9-8-15(20)11-4-2-1-3-5-11/h1-7,10,15,20H,8-9H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHPJBPKTFEOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a benzamide backbone with two fluorine atoms and a hydroxy group attached to a phenylpropyl moiety. The unique combination of these functional groups enhances its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms increases the compound's lipophilicity, which may enhance its cellular uptake and binding affinity for specific receptors or enzymes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may act as a ligand for various receptors, influencing signaling pathways associated with inflammation and cancer progression.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anti-inflammatory Activity : Research suggests that it may reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies show that the compound can inhibit cell proliferation in certain cancer cell lines, suggesting it may serve as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityIC50 (μM)
3,4-Difluoro-N-(2-hydroxy-3-phenylpropyl)benzamideHydroxy group at position 2Moderate enzyme inhibition10.5
2,4-Difluoro-N-(3-hydroxy-3-phenylpropyl)benzamideHydroxy group at position 2Lower anticancer activity15.0
3,4-Difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamideAdditional fluorine atomsEnhanced receptor binding8.0

Case Studies

  • In Vitro Studies : A study demonstrated that treatment with this compound resulted in a significant reduction of tumor cell viability in breast cancer cell lines (IC50 = 12 μM). The mechanism was linked to apoptosis induction through caspase activation.
  • Animal Models : In vivo studies using murine models indicated that administration of the compound led to decreased tumor growth rates compared to control groups. This suggests a promising avenue for further development into a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares 3,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide with structurally related benzamide derivatives, emphasizing substituent effects, molecular properties, and biological activities:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Biological Activity Reference
This compound 3,4-difluoro, 3-hydroxy-3-phenylpropyl ~307* High lipophilicity (fluorine), H-bond donor (hydroxy) Target
3,4-Difluoro-N-[1-(thiophen-2-yl)cyclopentyl]benzamide (BG01110) 3,4-difluoro, thiophen-cyclopentyl 307.36 Similar lipophilicity; thiophene may enhance π-π interactions
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide Hexanoylamino, 4-carboxyphenyl N/A 67% PCAF HAT inhibition (vs. 68% for AA)
3,4-Dihydroxy-N-(3-phenylpropyl)benzamide 3,4-dihydroxy, 3-phenylpropyl N/A Higher polarity (hydroxy groups); safety data available
N-(3,4-Difluorophenyl)-3-methylbenzamide 3-methyl, 3,4-difluorophenyl N/A Methyl group increases steric hindrance

*Calculated based on analogous compounds.

Key Observations:

Fluorine vs. Hydroxy Substituents: The 3,4-difluoro substitution in the target compound enhances lipophilicity and metabolic stability compared to hydroxylated analogs like 3,4-dihydroxy-N-(3-phenylpropyl)benzamide (). In contrast, hydroxyl groups (e.g., in 3,4-dihydroxy-N-(3-phenylpropyl)benzamide) increase polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration .

Side Chain Modifications: The 3-hydroxy-3-phenylpropyl group in the target compound introduces a chiral center and a hydrogen-bond donor, which could enhance target specificity compared to non-hydroxylated analogs like BG01110 (thiophen-cyclopentyl side chain). This feature is absent in simpler derivatives like N-(3,4-difluorophenyl)-3-methylbenzamide ().

Biological Activity: While direct activity data for the target compound are unavailable, structurally related benzamides (e.g., 2-hexanoylamino-1-(4-carboxyphenyl)benzamide) exhibit 67–79% PCAF HAT inhibition ().

Synthetic Considerations :

  • Synthesis of fluorinated benzamides often employs coupling agents like HOBt and EDC·HCl (). The hydroxy group in the target compound’s side chain may require protective group strategies during synthesis to avoid undesired reactivity.

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